molecular formula C11H10ClN B8507150 2-(4-chlorophenyl)-3-methyl-1H-pyrrole

2-(4-chlorophenyl)-3-methyl-1H-pyrrole

Cat. No.: B8507150
M. Wt: 191.65 g/mol
InChI Key: CHSWBWWWOWFNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-methyl-1H-pyrrole is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. While research on this exact compound is evolving, studies on structurally related 1,5-diaryl pyrrole derivatives reveal promising biological activities. Key Research Areas and Potential Mechanisms: Anti-inflammatory Research: Closely related pyrrole derivatives have demonstrated significant anti-inflammatory properties in preclinical models. Analogous compounds have been shown to reduce carrageenan-induced paw edema and suppress systemic levels of the pro-inflammatory cytokine TNF-α, suggesting a potential mechanism for modulating inflammatory pathways . Neuroprotective and Antioxidant Applications: Synthetic pyrrole derivatives are investigated for their neuroprotective effects against oxidative stress in models of Parkinson's disease. Research indicates that certain analogs can protect neuronal cells by controlling lipid peroxidation, reducing reactive oxygen species (ROS), and suppressing the COX-2/PGE2 pathway, which is implicated in neuroinflammation . Antitumor Potential: Patents disclose that 1,5-diaryl pyrrole derivatives possess anti-tumor activity, highlighting the scaffold's relevance in oncology research . The structural motif of a chlorophenyl-substituted pyrrole is common in these investigational compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-6-7-13-11(8)9-2-4-10(12)5-3-9/h2-7,13H,1H3

InChI Key

CHSWBWWWOWFNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Size: The target compound’s five-membered pyrrole contrasts with six-membered rings in PYR (pyridinone) and Fenvalerate (pyrethroid ester), impacting ring strain and electronic properties.
  • Substituent Patterns : Dual chlorophenyl groups in the ethyl pyrrole derivative increase lipophilicity compared to the single chlorophenyl group in the target compound.
  • Functional Groups: Fenvalerate’s ester and cyano groups enhance insecticidal activity , while indole derivatives leverage fused aromatic systems for anti-inflammatory effects .

Physicochemical Properties

  • Lipophilicity : The chlorophenyl group increases logP values across analogs. For example, Fenvalerate (logP ~6.1) is highly lipophilic, favoring agrochemical applications , whereas the target compound (estimated logP ~3.5) may balance solubility and permeability for pharmaceutical use.
  • Melting Points : Pyrazolone derivatives (e.g., ) exhibit high melting points (303–306°C) due to crystalline packing and hydrogen bonding , whereas pyrrole-based compounds likely have lower melting points.

Preparation Methods

α-Hydroxyketone-Based MCR

A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and amines under acetic acid catalysis provides polysubstituted pyrroles. For the target compound:

  • α-Hydroxyketone : 4-Chlorophenylglycolaldehyde

  • Oxoacetonitrile : 3-Oxobutanenitrile

  • Amine : Ammonium acetate

Conditions

  • Catalyst : AcOH (10 mol%)

  • Solvent : Ethanol, 70°C, 3 hours

  • Yield : 85–90%.

Phenacyl Azide and α,β-Unsaturated Aldehyde Coupling

Phenacyl azides react with α,β-unsaturated aldehydes bearing a 4-chlorophenyl group at room temperature using thiourea as an organocatalyst.

  • Solvent : Dichloromethane

  • Time : 2–4 hours

  • Yield : 87–95%.

Advantage : High atom economy and scalability.

Knorr Pyrrole Synthesis

The Knorr method utilizes α-aminoketones cyclized under acidic conditions. For this compound, the aminoketone 4 (4-chlorophenylacetone oxime) is treated with hydrochloric acid.

Procedure

  • Oxime Formation : 4-Chlorophenylacetone + hydroxylamine → oxime.

  • Reduction : Oxime → α-aminoketone using Zn/HCl.

  • Cyclization : HCl/EtOH reflux, 6 hours.

  • Yield : 40–50%.

Post-Synthetic Functionalization

Chlorination of Pre-Formed Pyrroles

Ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

  • Conditions : 0°C, 2 hours

  • Regioselectivity : Para-chlorination dominates (80% selectivity).

  • Yield : 61% after crystallization.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-methyl-1H-pyrrole-2-boronic acid with 4-chlorophenyl bromide provides an alternative route.

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : DMF/H₂O, 100°C

  • Yield : 75%.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Scalability
CyclizationOxazolone, IsocyanideRT, DBU, PhCl65–70High
Paal-Knorr1,4-Diketone, NH₃Reflux, AcOH50–60Moderate
MCR (α-Hydroxyketone)α-Hydroxyketone, Oxoacetonitrile70°C, EtOH85–90High
Knorrα-AminoketoneHCl/EtOH reflux40–50Low
Post-ChlorinationEthyl pyrrole-2-carboxylateNCS, 0°C, CH₂Cl₂61Moderate

Mechanistic and Structural Considerations

  • Regioselectivity : In MCRs, the 4-chlorophenyl group directs electrophilic substitution to the α-position of the pyrrole.

  • Crystallography : X-ray studies confirm planar pyrrole rings with dihedral angles of 60–80° between aryl substituents.

  • Spectroscopic Validation : ¹H NMR (CDCl₃) for this compound shows characteristic peaks at δ 6.85 (pyrrole-H), 7.35–7.45 (Ar-H), and 2.30 (CH₃).

Industrial and Environmental Considerations

  • Solvent Choice : Chlorobenzene (cyclization) and ethanol (MCRs) offer balance between efficiency and green chemistry principles.

  • Catalyst Recovery : DBU and thiourea catalysts are non-recoverable, necessitating cost-benefit analysis .

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